Tiplaxtinin
Overview
Description
Safety and Hazards
Future Directions
Tiplaxtinin is still widely used in scientific research and newer drugs sharing the same mechanism of action are likely to be developed for medical use in the future . Further understanding of the molecular nature of this compound on cardiomyocyte proliferation and coronary growth can inspire new ideas for therapeutic strategies .
Biochemical Analysis
Biochemical Properties
Cellular Effects
Tiplaxtinin has been shown to reduce cellular proliferation, cell adhesion, and colony formation, and induce apoptosis and anoikis in vitro . It also inhibits angiogenesis and induces apoptosis, leading to a significant reduction in tumor growth .
Molecular Mechanism
Temporal Effects in Laboratory Settings
This compound has shown efficacy in two different models of acute arterial thrombosis . Its remarkable preclinical safety and metabolic stability profiles have led to its advancement to clinical trials .
Dosage Effects in Animal Models
In rat models of thrombosis, this compound was administered orally 90 minutes before injury . It prevented carotid artery occlusion in 20, 68, and 60% of animals pretreated with 0.3, 1.0, and 3.0 mg/kg, respectively .
Metabolic Pathways
Preparation Methods
The synthesis of Tiplaxtinin involves the preparation of indole oxoacetic acid derivatives. The synthetic route includes the reaction of 1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indol-3-yl with oxoacetic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
Tiplaxtinin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
Cardiovascular Research: Tiplaxtinin has been studied for its potential to prevent thrombosis and reduce the risk of cardiovascular diseases.
Antimicrobial Studies: This compound has shown potent antibacterial activity against Gram-positive pathogens by disrupting the dynamic assembly of FtsZ and Z-ring formation.
Cancer Research: The compound has been used in studies involving cancer cell lines to investigate its effects on tumor growth and cell division.
Comparison with Similar Compounds
Properties
IUPAC Name |
2-[1-benzyl-5-[4-(trifluoromethoxy)phenyl]indol-3-yl]-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3NO4/c25-24(26,27)32-18-9-6-16(7-10-18)17-8-11-21-19(12-17)20(22(29)23(30)31)14-28(21)13-15-4-2-1-3-5-15/h1-12,14H,13H2,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXQFEWQSHNQNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)C4=CC=C(C=C4)OC(F)(F)F)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192548 | |
Record name | Tiplasinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393105-53-8 | |
Record name | Tiplaxtinin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=393105-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiplasinin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0393105538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiplasinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIPLASININ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L396QIB983 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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